molecular formula C21H25FN6O3 B3006669 1-[[7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide CAS No. 893969-59-0

1-[[7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide

Cat. No. B3006669
CAS RN: 893969-59-0
M. Wt: 428.468
InChI Key: OEZZSBVRIDBDCL-UHFFFAOYSA-N
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Description

The compound 1-[[7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide is a synthetic molecule that appears to be designed for pharmacological purposes, given its complex structure that includes a piperidine-4-carboxamide moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of benzyloxy anilides of nipecotic and isonipecotic acids, as mentioned in paper , involves the attachment of an amidine group to the piperidine nitrogen and the substitution of the benzyloxy group. Similarly, the synthesis of aromatic polyamides containing ether and bulky fluorenylidene groups, as described in paper , involves nucleophilic substitution reactions followed by polycondensation. These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple functional groups that could interact with biological targets. The presence of a fluorophenyl group, as seen in the compounds studied in paper , suggests that the compound could have enhanced potency due to the electron-withdrawing effects of the fluorine atom. The piperidine-4-carboxamide moiety is a common feature in medicinal chemistry, often contributing to the bioactivity of the compound, as seen in the inhibitors of soluble epoxide hydrolase discussed in paper .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The fluorophenyl group could participate in halogen bonding and potentially undergo deactivating reactions due to the presence of fluorine. The piperidine ring could engage in nucleophilic substitution reactions or act as a base. The carboxamide group could be involved in hydrogen bonding and amide bond formation or cleavage. The synthesis and characterization of related compounds, as seen in papers and , provide insights into the types of chemical reactions that similar structures can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of a fluorophenyl group could increase lipophilicity, as suggested by the increased antiplatelet potency depending on lipophilicity in paper . The solubility of the compound could be similar to that of the aromatic polyamides described in paper , which are soluble in a variety of organic solvents. The thermal stability of the compound could also be high, as indicated by the high glass transition temperatures and thermal stability of the polyamides in paper .

Scientific Research Applications

Synthesis and Material Development

  • The chemical structure of 1-[[7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide shares similarities with compounds used in the synthesis of polyamides containing theophylline and thymine. These polyamides are white powders with molecular weights ranging from 2000–6000, soluble in DMSO and formic acid, and also water-soluble in some cases (Hattori & Kinoshita, 1979).

Pharmacological Studies

  • Piperidine-4-carboxamide derivatives have been identified as inhibitors of soluble epoxide hydrolase, playing a critical role in drug development with relevance to various disease models. The structure and synthesis process of these compounds have implications for their pharmacokinetic properties (Thalji et al., 2013).

  • Another study focused on the role of Orexin-1 Receptor Mechanisms in compulsive food consumption, using a compound structurally related to this compound. It evaluated the effects of various OX1R antagonists in a binge eating model, highlighting the potential therapeutic applications of such compounds in treating eating disorders (Piccoli et al., 2012).

  • Another related compound, a Glycine Transporter 1 Inhibitor, was identified for its potential in treating central nervous system disorders. This research emphasizes the importance of such chemical structures in developing new therapeutic agents (Yamamoto et al., 2016).

Chemical Synthesis and Drug Design

  • The synthesis and evaluation of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides for inotropic activity show the relevance of such compounds in the development of drugs with potential cardiovascular applications (Liu et al., 2009).

  • The creation of 1-arylpiperidin-4-ols indicates a method for synthesizing compounds that share a structural framework with this compound, useful in various chemical and pharmaceutical applications (Reese & Thompson, 1988).

properties

IUPAC Name

1-[[7-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN6O3/c1-25-19-17(20(30)26(2)21(25)31)28(11-13-3-5-15(22)6-4-13)16(24-19)12-27-9-7-14(8-10-27)18(23)29/h3-6,14H,7-12H2,1-2H3,(H2,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZZSBVRIDBDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)C(=O)N)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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